molecular formula C10H13ClN4 B1429957 [3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride CAS No. 1423031-38-2

[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride

Cat. No.: B1429957
CAS No.: 1423031-38-2
M. Wt: 224.69 g/mol
InChI Key: RHJMBXHNZYQVOE-UHFFFAOYSA-N
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Description

[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives.

    Substitution Reactions:

    Formation of Methanamine: The methanamine group can be introduced through reductive amination reactions using formaldehyde and a reducing agent like sodium cyanoborohydride.

    Hydrochloride Formation: The final step involves converting the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. Key considerations include reaction temperature, pressure, and the use of catalysts to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the triazole ring, forming corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the triazole ring or the phenyl group, leading to the formation of partially or fully reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium azide or alkyl halides under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines or partially reduced triazole derivatives.

    Substitution: Formation of various substituted triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for screening potential bioactive compounds.

Biology

In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its triazole ring is known to interact with various biological targets, making it a candidate for drug discovery.

Medicine

In medicine, this compound is investigated for its potential therapeutic effects. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a valuable compound for pharmaceutical development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism of action of [3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to enzyme active sites or receptor binding pockets, inhibiting their function. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [3-(1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride: Lacks the methyl group, which may affect its binding affinity and biological activity.

    [3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]ethanamine hydrochloride: Contains an ethyl group instead of a methanamine group, potentially altering its chemical reactivity and biological properties.

    [3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanol hydrochloride: Has a hydroxyl group instead of a methanamine group, which may influence its solubility and interaction with biological targets.

Uniqueness

The presence of the methyl group on the triazole ring and the methanamine group on the phenyl ring makes [3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine hydrochloride unique. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.

Properties

IUPAC Name

[3-(5-methyl-1H-1,2,4-triazol-3-yl)phenyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4.ClH/c1-7-12-10(14-13-7)9-4-2-3-8(5-9)6-11;/h2-5H,6,11H2,1H3,(H,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJMBXHNZYQVOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)C2=CC=CC(=C2)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1423031-38-2
Record name Benzenemethanamine, 3-(3-methyl-1H-1,2,4-triazol-5-yl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1423031-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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